Cas no 1346601-96-4 (6-Methylthioguanine-d3)

6-Methylthioguanine-d3 is a deuterated analog of 6-methylthioguanine, a thiopurine derivative with applications in biochemical and pharmacological research. The incorporation of three deuterium atoms enhances its utility as an internal standard in mass spectrometry, ensuring precise quantification and minimizing interference in analytical assays. This isotopically labeled compound is particularly valuable for metabolic studies, drug monitoring, and pharmacokinetic research due to its structural similarity to the non-deuterated form, which facilitates accurate tracer analysis. Its high chemical purity and stability further support reproducible results in sensitive detection methods such as LC-MS/MS. Ideal for use in labeled tracer experiments and quantitative bioanalysis.
6-Methylthioguanine-d3 structure
6-Methylthioguanine-d3 structure
Product name:6-Methylthioguanine-d3
CAS No:1346601-96-4
MF:C6H7N5S
Molecular Weight:184.236763238907
CID:4553014
PubChem ID:71750616

6-Methylthioguanine-d3 化学的及び物理的性質

名前と識別子

    • 6-Methylthioguanine-d3
    • 6-(trideuteriomethylsulfanyl)-7H-purin-2-amine
    • [2H3]-6-Methylthioguanine
    • Mercaptopurine Impurity 30
    • 6-(Trideuteriomethylsulfanyl)-7H-purin-2-amine; 6-Methylthioguanine-d3; 6-Methylthioguanine-D3 (methyl-D3); 2-Amino-6-(methyl-d3)thiopurine; 6-Trideuteromethylthioguanine
    • 1346601-96-4
    • インチ: 1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3
    • InChIKey: YEGKYFQLKYGHAR-FIBGUPNXSA-N
    • SMILES: N1C2=C(N=C(N)N=C2SC([2H])([2H])[2H])N=C1

計算された属性

  • 精确分子量: 184.06104666g/mol
  • 同位素质量: 184.06104666g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 106Ų

6-Methylthioguanine-d3 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M330722-50mg
6-Methylthioguanine-d3
1346601-96-4
50mg
$ 224.00 2023-09-07
A2B Chem LLC
AX34400-500mg
6-Methylthioguanine-d3
1346601-96-4
500mg
$1766.00 2024-04-20
A2B Chem LLC
AX34400-250mg
6-Methylthioguanine-d3
1346601-96-4
250mg
$1002.00 2024-04-20
TRC
M330722-500mg
6-Methylthioguanine-d3
1346601-96-4
500mg
$ 1694.00 2023-09-07
TRC
M330722-250mg
6-Methylthioguanine-d3
1346601-96-4
250mg
$ 907.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-487302-25mg
6-Methylthioguanine-d3,
1346601-96-4
25mg
¥2933.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-487302-25 mg
6-Methylthioguanine-d3,
1346601-96-4
25mg
¥2,933.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-487302A-250 mg
6-Methylthioguanine-d3,
1346601-96-4
250MG
¥21,059.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-487302A-250mg
6-Methylthioguanine-d3,
1346601-96-4
250mg
¥21059.00 2023-09-05
A2B Chem LLC
AX34400-50mg
6-Methylthioguanine-d3
1346601-96-4
50mg
$338.00 2024-04-20

6-Methylthioguanine-d3 関連文献

6-Methylthioguanine-d3に関する追加情報

Comprehensive Overview of 6-Methylthioguanine-d3 (CAS No. 1346601-96-4): Applications and Research Insights

6-Methylthioguanine-d3, a deuterated analog of the well-studied nucleoside derivative 6-Methylthioguanine, has garnered significant attention in pharmaceutical and biochemical research due to its unique isotopic labeling. With the CAS registry number 1346601-96-4, this compound is widely utilized as an internal standard in mass spectrometry-based assays, particularly in metabolomics and drug metabolism studies. The incorporation of deuterium atoms (d3) enhances its stability and detection sensitivity, making it invaluable for quantitative analysis.

Recent advancements in precision medicine and cancer research have driven demand for labeled compounds like 6-Methylthioguanine-d3. Researchers frequently search for terms such as "deuterated nucleoside applications" or "isotope-labeled standards for LC-MS", reflecting the growing need for high-purity reference materials. This compound’s role in tracing metabolic pathways—especially in studies involving purine metabolism—has positioned it as a critical tool for understanding disease mechanisms and therapeutic responses.

From a structural perspective, 6-Methylthioguanine-d3 features a thioguanine backbone with a methyl group at the 6-position and three deuterium atoms replacing protons. This modification minimizes interference from endogenous compounds in biological matrices, a common challenge in bioanalytical chemistry. Laboratories focusing on pharmacokinetics (PK) and toxicology often prioritize this compound due to its reproducibility and compatibility with advanced techniques like high-resolution mass spectrometry (HRMS).

The synthesis of 6-Methylthioguanine-d3 involves meticulous deuteration processes to ensure isotopic purity, a topic frequently queried in scientific forums ("how to synthesize deuterated nucleosides"). Its stability under physiological conditions also makes it suitable for long-term studies, addressing another common search query: "stable isotope-labeled compounds for longitudinal research". Furthermore, its non-toxic profile aligns with the increasing emphasis on green chemistry and safer laboratory practices.

In the context of personalized therapy, 6-Methylthioguanine-d3 aids in monitoring patient-specific drug metabolism, particularly for immunosuppressants and antineoplastic agents. This aligns with trending topics like "biomarker discovery" and "therapeutic drug monitoring (TDM)". Its utility extends to academic research, where it serves as a model compound for investigating RNA/DNA modifications and epigenetic regulation—a hotspot in genomics and translational medicine.

To summarize, 6-Methylthioguanine-d3 (CAS 1346601-96-4) exemplifies the convergence of isotopic labeling and biomedical innovation. Its applications span drug development, diagnostics, and molecular biology, addressing pressing questions in modern science. As research continues to explore metabolic disorders and targeted therapies, this compound remains a cornerstone for reliable and reproducible analytical methodologies.

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